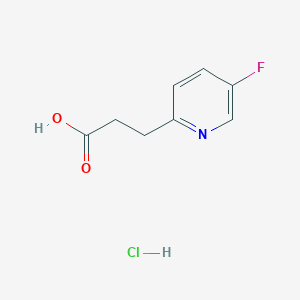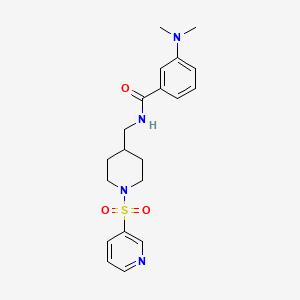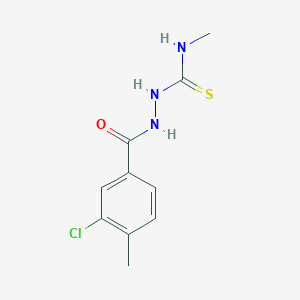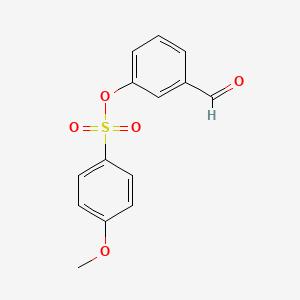![molecular formula C18H16BrN3 B2642182 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline CAS No. 477512-56-4](/img/structure/B2642182.png)
9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline is a chemical compound with the molecular formula C18H16BrN3. It belongs to the class of indoloquinoxalines, which are known for their diverse pharmacological activities, including antiviral, cytotoxic, and multidrug-resistant modulating properties
作用機序
Target of Action
The primary target of 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound exhibits a high binding affinity to DNA , making it a potent DNA intercalating agent .
Mode of Action
This compound interacts with its target, DNA, predominantly through intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA, disrupting the normal structure of the DNA helix. This disruption can interfere with processes vital for DNA replication .
Biochemical Pathways
The interaction of this compound with DNA affects the normal biochemical pathways of DNA replication. The intercalation of this compound into the DNA helix can disrupt the processes that are vital for DNA replication . This disruption can lead to the inhibition of cell proliferation, particularly in cancer cells .
Pharmacokinetics
The compound’s high solubility (>27 M in acetonitrile) suggests that it may have good bioavailability .
Result of Action
The result of the action of this compound is the disruption of DNA replication processes, which can lead to the inhibition of cell proliferation . This makes it a potential candidate for use as an anticancer agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound exhibits remarkable stability, with 99.86% capacity retention over 49.5 hours . This suggests that it may maintain its efficacy over extended periods.
生化学分析
Biochemical Properties
9-Bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline is known to interact with DNA and proteins . The planar structure of this compound aids in the intercalation of DNA, which is responsible for biological activities such as cytotoxicity and antiviral activity . The thermal stability property of the drug-DNA intercalated complex is an important parameter to evaluate the binding affinity of the molecule to DNA .
Cellular Effects
The cellular effects of this compound are predominantly due to its ability to intercalate into the DNA helix . This disrupts vital processes for DNA replication, leading to cytotoxic and antiviral activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves intercalation into the DNA helix . This disrupts the processes that are vital for DNA replication . The thermal stability of the 6H-indolo[2,3-b]quinoxaline–DNA complex depends on the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus .
Temporal Effects in Laboratory Settings
Literature reports indicate that the presence of bulkier polyaromatic hydrocarbon segments in the 6H-indolo[2,3-b]quinoxaline enhances the thermal stability and glass transition temperature significantly .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 1,2-diaminobenzene (or o-phenylenediamine) with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . The reaction yields the desired indoloquinoxaline derivative, which can be further brominated to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
科学的研究の応用
9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and cytotoxic properties.
Medicine: Investigated for its potential use in cancer therapy due to its DNA intercalating properties.
Industry: Utilized in the development of new materials and dyes.
類似化合物との比較
Similar Compounds
6H-indolo[2,3-b]quinoxaline: The parent compound, known for its antiviral and cytotoxic properties.
Ellipticine: A naturally occurring alkaloid with a similar structure and known antitumor activity.
1,2,3-triazole derivatives: Compounds with similar pharmacological properties, including antimicrobial and anticancer activities.
Uniqueness
9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline is unique due to the presence of the bromine atom and the isobutyl group, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent compared to other similar compounds.
特性
IUPAC Name |
9-bromo-6-(2-methylpropyl)indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3/c1-11(2)10-22-16-8-7-12(19)9-13(16)17-18(22)21-15-6-4-3-5-14(15)20-17/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMGSMUESNNMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{2-[(1H-benzotriazol-1-ylmethyl)amino]phenyl}ethanone](/img/structure/B2642100.png)

![2-[(2-ethoxy-2-oxoethyl)amino]aceticacidhydrochloride](/img/structure/B2642107.png)

![2-Cyclopropyl-4-methyl-6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2642109.png)
![2-(benzylsulfanyl)-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2642110.png)
![N-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)propanamide](/img/structure/B2642111.png)

![(2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B2642114.png)



![(E)-2-(4-methoxystyryl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2642121.png)

